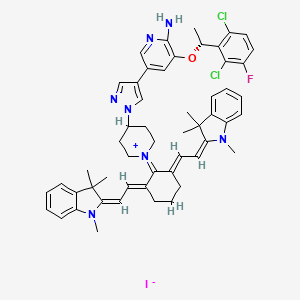

IR-Crizotinib

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C53H57Cl2FIN7O |

|---|---|

Molecular Weight |

1024.9 g/mol |

IUPAC Name |

5-[1-[1-[(2E,6E)-2,6-bis[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclohexylidene]piperidin-1-ium-4-yl]pyrazol-4-yl]-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine iodide |

InChI |

InChI=1S/C53H57Cl2FN7O.HI/c1-33(48-41(54)21-22-42(56)49(48)55)64-45-29-36(30-58-51(45)57)37-31-59-63(32-37)38-25-27-62(28-26-38)50-34(19-23-46-52(2,3)39-15-8-10-17-43(39)60(46)6)13-12-14-35(50)20-24-47-53(4,5)40-16-9-11-18-44(40)61(47)7;/h8-11,15-24,29-33,38H,12-14,25-28H2,1-7H3,(H2,57,58);1H/q+1;/p-1/t33-;/m1./s1 |

InChI Key |

JRMMUDKBQYQNEZ-MGDILKBHSA-M |

Isomeric SMILES |

C[C@@H](OC1=C(N=CC(=C1)C2=CN(N=C2)C3CC[N+](=C\4/C(=C/C=C\5/N(C6=CC=CC=C6C5(C)C)C)/CCC/C4=C\C=C/7\N(C8=CC=CC=C8C7(C)C)C)CC3)N)C9=C(C=CC(=C9Cl)F)Cl.[I-] |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CC[N+](=C5C(=CC=C6C(C7=CC=CC=C7N6C)(C)C)CCCC5=CC=C8C(C9=CC=CC=C9N8C)(C)C)CC4)N.[I-] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Molecular Mechanisms of Acquired Crizotinib Resistance in Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crizotinib, a first-generation tyrosine kinase inhibitor (TKI), has demonstrated significant clinical efficacy in patients with non-small cell lung cancer (NSCLC) harboring anaplastic lymphoma kinase (ALK) gene rearrangements.[1] Despite initial dramatic responses, the majority of patients inevitably develop acquired resistance, typically within one to two years of treatment initiation.[2] Understanding the molecular underpinnings of this resistance is paramount for the development of next-generation therapeutic strategies. This technical guide provides an in-depth overview of the core molecular mechanisms of acquired crizotinib resistance in ALK-positive NSCLC, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanisms of Crizotinib Resistance

Acquired resistance to crizotinib in ALK-rearranged NSCLC is broadly categorized into two main types: on-target mechanisms, which involve alterations to the ALK gene itself, and off-target mechanisms, which activate alternative signaling pathways that bypass the need for ALK signaling.[3] A third, less common mechanism involves phenotypic changes, such as the epithelial-mesenchymal transition (EMT).

On-Target Resistance: Alterations in the ALK Gene

On-target resistance mechanisms are characterized by genetic changes in the ALK kinase domain that either prevent crizotinib from binding effectively or increase the overall signaling output from the ALK fusion protein. These include secondary mutations and gene amplification.

Secondary mutations in the ALK kinase domain are a common mechanism of acquired resistance, accounting for approximately 20-30% of cases at the time of progression on crizotinib.[3][4] These mutations often occur within the ATP-binding pocket of the ALK kinase domain, sterically hindering the binding of crizotinib. The L1196M "gatekeeper" mutation is one of the most frequently observed secondary mutations.[4] Other notable mutations include G1269A, G1202R, and S1206Y.[3][4] The frequency of these mutations can vary depending on the patient population and the specific ALK inhibitor used.

Amplification of the ALK fusion gene is another on-target resistance mechanism, leading to an overabundance of the ALK fusion protein. This increased protein level can overcome the inhibitory effects of crizotinib. ALK gene amplification is observed in a smaller subset of crizotinib-resistant patients compared to secondary mutations.

Off-Target Resistance: Activation of Bypass Signaling Pathways

In a significant portion of crizotinib-resistant cases, tumor cells become dependent on alternative signaling pathways for their growth and survival, a phenomenon known as bypass signaling. This allows the cancer cells to circumvent the ALK inhibition by crizotinib. Activation of these bypass pathways can occur through various genetic alterations, including gene amplification, mutations, or ligand-induced activation.

Activation of the EGFR signaling pathway is a frequently observed bypass mechanism in crizotinib-resistant NSCLC, occurring in up to 40% of resistant cases.[5] This can be due to EGFR gene amplification or increased expression of EGFR ligands such as EGF and TGFα.[5]

Amplification of the MET gene, leading to overexpression and activation of the MET receptor tyrosine kinase, is another well-documented bypass pathway. MET amplification can drive downstream signaling through pathways such as PI3K/AKT, thereby promoting cell survival and proliferation despite ALK inhibition.

Several other receptor tyrosine kinases and signaling molecules have been implicated in crizotinib resistance, including:

-

HER2 (ERBB2) amplification [5]

-

KIT amplification [6]

-

KRAS mutations [7]

-

Insulin-like growth factor 1 receptor (IGF-1R) activation [5]

Phenotypic Changes: Epithelial-Mesenchymal Transition (EMT)

EMT is a cellular process where epithelial cells lose their cell-cell adhesion and polarity, and gain migratory and invasive properties to become mesenchymal cells. In the context of cancer, EMT has been associated with drug resistance. In crizotinib-resistant NSCLC, some tumor cells undergo EMT, which can contribute to reduced drug sensitivity. This transition is often characterized by the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as Vimentin.[8]

Quantitative Data on Crizotinib Resistance Mechanisms

The following tables summarize the reported frequencies of various molecular mechanisms of acquired crizotinib resistance in ALK-rearranged NSCLC.

| On-Target Resistance Mechanism | Frequency in Crizotinib-Resistant Patients | References |

| Secondary ALK Kinase Domain Mutations | ||

| Overall Frequency | 20% - 30% | [3][4] |

| L1196M ("Gatekeeper" Mutation) | ~7% | [3] |

| G1269A | ~4% | [3] |

| G1202R | ~2% | [4] |

| C1156Y | ~2% | [3] |

| S1206Y | ~2% | [3] |

| I1171T | ~2% | [3] |

| E1210K | ~2% | [3] |

| ALK Gene Amplification | Low frequency | [6] |

Table 1: Frequency of On-Target Resistance Mechanisms to Crizotinib in ALK-Rearranged NSCLC. This table provides an overview of the prevalence of secondary mutations within the ALK kinase domain and ALK gene amplification as mechanisms of acquired resistance to crizotinib.

| Off-Target Resistance Mechanism (Bypass Pathway) | Frequency in Crizotinib-Resistant Patients | References |

| EGFR Pathway Activation | ~40% | [5] |

| EGFR Gene Amplification | Frequently observed in cases with EGFR pathway activation | [5] |

| EGFR Ligand (EGF, TGFα) Overexpression | Implicated in EGFR pathway activation | [5] |

| MET Gene Amplification | ~15% in patients who have received at least one ALK TKI | [5] |

| HER2 (ERBB2) Amplification | Identified as a bypass mechanism | [5] |

| KIT Amplification | Reported in cases of crizotinib resistance | [6] |

| KRAS Mutations | Can co-occur with ALK rearrangements and contribute to resistance | [7] |

| IGF-1R Activation | Identified as a bypass pathway | [5] |

Table 2: Frequency of Off-Target Resistance Mechanisms (Bypass Pathways) to Crizotinib in ALK-Rearranged NSCLC. This table summarizes the prevalence of various bypass signaling pathways that are activated in response to crizotinib treatment, leading to acquired resistance.

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize the molecular mechanisms of crizotinib resistance.

Generation of Crizotinib-Resistant NSCLC Cell Lines

Objective: To establish in vitro models of acquired crizotinib resistance.

Methodology:

-

Cell Culture: Culture a crizotinib-sensitive, ALK-rearranged NSCLC cell line (e.g., H3122, H2228) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Initial Crizotinib Exposure: Begin by exposing the cells to a low concentration of crizotinib (e.g., 10-50 nM).

-

Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of crizotinib in a stepwise manner. The increments can be, for example, 1.5 to 2-fold.

-

Monitoring and Maintenance: Monitor the cells for signs of resistance, such as continued proliferation in the presence of the drug. Maintain the resistant cell lines in a medium containing the highest tolerated concentration of crizotinib.

-

Characterization: Characterize the resistant cell lines for their IC50 values to crizotinib and other ALK inhibitors using a cell viability assay (e.g., MTT or CellTiter-Glo).

-

Molecular Analysis: Perform molecular analyses on the resistant cell lines to identify the mechanisms of resistance, such as sequencing of the ALK kinase domain, FISH for gene amplification, and western blotting for bypass pathway activation.[9]

ALK Break-Apart Fluorescence In Situ Hybridization (FISH)

Objective: To detect ALK gene rearrangements and amplification in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Methodology:

-

Specimen Preparation: Prepare 4-5 µm thick sections from FFPE tumor blocks and mount them on positively charged slides.

-

Deparaffinization and Dehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

-

Pretreatment: Treat the slides with a pretreatment solution (e.g., citrate buffer, pH 6.0) at a sub-boiling temperature to retrieve the antigens.

-

Protease Digestion: Digest the tissue with a protease solution to allow for probe penetration.

-

Probe Hybridization: Apply an ALK break-apart FISH probe (e.g., Vysis ALK Break Apart FISH Probe Kit) to the slides. The probe consists of two differently colored fluorescent probes that flank the ALK breakpoint.

-

Denaturation: Co-denature the probe and the target DNA on the slides at 73-75°C for 5 minutes.

-

Hybridization: Incubate the slides in a humidified chamber at 37°C overnight to allow for probe hybridization.

-

Post-Hybridization Washes: Wash the slides in a series of increasingly stringent wash buffers to remove unbound probe.

-

Counterstaining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Microscopy and Analysis: Visualize the slides using a fluorescence microscope equipped with appropriate filters. In a normal cell, the two probes will appear as a single fused signal (or two closely spaced signals). In a cell with an ALK rearrangement, the probes will be separated, appearing as distinct red and green signals. For amplification, an increased number of ALK signals per nucleus will be observed.[10][11]

Immunohistochemistry (IHC) for Phospho-EGFR (p-EGFR)

Objective: To detect the activation of the EGFR pathway in FFPE tumor tissue.

Methodology:

-

Specimen Preparation: Prepare 4-5 µm thick sections from FFPE tumor blocks and mount them on positively charged slides.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a protein block solution (e.g., normal goat serum).

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068) overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Chromogen Development: Develop the signal using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

Counterstaining: Counterstain the nuclei with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a permanent mounting medium.

-

Analysis: Examine the slides under a light microscope. The intensity and localization of the brown staining indicate the level and cellular location of p-EGFR.[12]

Sanger Sequencing of the ALK Kinase Domain

Objective: To identify secondary mutations in the ALK kinase domain from tumor DNA.

Methodology:

-

DNA Extraction: Extract genomic DNA from FFPE tumor tissue or resistant cell lines using a commercially available kit.

-

PCR Amplification: Amplify the ALK kinase domain (exons 20-29) using polymerase chain reaction (PCR) with primers designed to flank the regions of interest.

-

PCR Product Purification: Purify the PCR products to remove unincorporated primers and dNTPs.

-

Sequencing Reaction: Perform Sanger sequencing using the purified PCR products as a template and one of the PCR primers.

-

Capillary Electrophoresis: Separate the sequencing products by size using capillary electrophoresis on an automated DNA sequencer.

-

Data Analysis: Analyze the sequencing data using appropriate software to identify any nucleotide changes compared to the wild-type ALK sequence.[13]

Quantitative PCR (qPCR) for MET Gene Amplification

Objective: To quantify the copy number of the MET gene in tumor DNA.

Methodology:

-

DNA Extraction: Extract genomic DNA from FFPE tumor tissue or resistant cell lines.

-

qPCR Assay: Perform a TaqMan-based qPCR assay using primers and a probe specific for the MET gene and a reference gene (e.g., RNase P) for normalization.

-

Thermal Cycling: Run the qPCR reaction on a real-time PCR instrument with appropriate thermal cycling conditions.

-

Data Analysis: Determine the cycle threshold (Ct) values for both the MET and reference genes. Calculate the relative copy number of the MET gene using the ΔΔCt method. An increased relative copy number indicates gene amplification.[14][15]

Immunofluorescence for E-cadherin and Vimentin

Objective: To assess epithelial-mesenchymal transition (EMT) in NSCLC cell lines.

Methodology:

-

Cell Culture: Grow NSCLC cells on glass coverslips in a 24-well plate.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against E-cadherin and Vimentin (from different host species) diluted in 1% BSA in PBS overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) diluted in 1% BSA in PBS for 1-2 hours at room temperature in the dark.

-

Counterstaining: Counterstain the nuclei with DAPI.

-

Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Microscopy: Visualize the cells using a fluorescence microscope. Decreased E-cadherin expression and increased Vimentin expression are indicative of an EMT phenotype.[16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows relevant to crizotinib resistance.

Caption: ALK Signaling Pathway Inhibition by Crizotinib.

Caption: Activation of Bypass Signaling Pathways in Crizotinib Resistance.

Caption: Experimental Workflow for Identifying Crizotinib Resistance Mechanisms.

Conclusion

Acquired resistance to crizotinib in ALK-rearranged NSCLC is a complex and multifactorial process. A thorough understanding of the underlying molecular mechanisms, including on-target ALK alterations, activation of bypass signaling pathways, and phenotypic changes, is crucial for the development of effective second- and third-generation ALK inhibitors and rational combination therapies. The experimental protocols and workflows outlined in this guide provide a framework for researchers and clinicians to investigate and characterize crizotinib resistance, ultimately paving the way for more personalized and effective treatment strategies for patients with ALK-positive NSCLC.

References

- 1. ALK-rearrangements and testing methods in non-small cell lung cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crizotinib resistance: implications for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]

- 7. Concomitant mutation status of ALK-rearranged non-small cell lung cancers and its prognostic impact on patients treated with crizotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Expression of E-Cadherin and Vimentin in Non-Small-Cell Lung Cancer and Their Correlation with Epithelial-Mesenchymal Transition (EMT) [scirp.org]

- 9. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescence in Situ Hybridization (FISH) for Detecting Anaplastic Lymphoma Kinase (ALK) Rearrangement in Lung Cancer: Clinically Relevant Technical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. EGFR Protein Expression in Non-Small Cell Lung Cancer Predicts Response to an EGFR Tyrosine Kinase Inhibitor – A Novel Antibody for Immunohistochemistry or AQUA Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 14. zlfzyj.com [zlfzyj.com]

- 15. Different MET gene alterations in lung adenocarcinoma patients | Terlecka | Oncology in Clinical Practice [journals.viamedica.pl]

- 16. ar.iiarjournals.org [ar.iiarjournals.org]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying primary and acquired resistance to the anaplastic lymphoma kinase (ALK) inhibitor crizotinib in ALK-positive tumors. It details the key signaling pathways, presents quantitative data on resistance frequencies, and outlines experimental protocols for investigating these phenomena.

Introduction: The Challenge of Crizotinib Resistance

Crizotinib, a first-generation tyrosine kinase inhibitor (TKI), has demonstrated significant clinical efficacy in patients with non-small cell lung cancer (NSCLC) harboring ALK gene rearrangements.[1][2][3] Despite initial dramatic responses, the majority of patients eventually develop resistance, which can be categorized as either primary (intrinsic) or acquired.

-

Primary Resistance: This refers to a lack of initial response to crizotinib. Proposed mechanisms include the presence of pre-existing resistance mutations or the activation of alternative signaling pathways that are not dependent on ALK signaling.[1][4]

-

Acquired Resistance: This is more common and occurs in patients who initially respond to crizotinib but subsequently experience disease progression.[2][3] This form of resistance is driven by the selection and expansion of tumor cell clones that have developed mechanisms to overcome ALK inhibition.

Molecular Mechanisms of Crizotinib Resistance

Resistance to crizotinib is broadly classified into two categories: ALK-dependent mechanisms, which involve alterations to the ALK gene or protein itself, and ALK-independent mechanisms, where other signaling pathways bypass the need for ALK activity.

ALK-Dependent Resistance Mechanisms

These mechanisms maintain the activation of ALK signaling despite the presence of crizotinib.

The most well-characterized mechanism of acquired resistance is the development of point mutations within the ALK kinase domain. These mutations can sterically hinder the binding of crizotinib to the ATP-binding pocket or alter the conformation of the kinase domain, reducing the drug's inhibitory effect.[3][5]

-

Gatekeeper Mutation (L1196M): Analogous to the T790M mutation in EGFR, the L1196M mutation involves the substitution of leucine with methionine at the "gatekeeper" residue, which is critical for inhibitor binding.[3][6]

-

Other Clinically Relevant Mutations: A variety of other mutations have been identified in crizotinib-resistant patients, including G1269A, G1202R, S1206Y, and C1156Y.[3][5][7]

An increase in the copy number of the ALK fusion gene can also lead to resistance.[2][8][9] This amplification results in the overexpression of the ALK fusion protein to levels that cannot be effectively inhibited by standard doses of crizotinib.[5]

ALK-Independent Resistance Mechanisms (Bypass Signaling)

In a significant proportion of cases, resistance is driven by the activation of alternative signaling pathways that can sustain tumor cell proliferation and survival independently of ALK.[9]

Activation of the EGFR signaling pathway is a common bypass mechanism.[9][10][11][12] This can occur through increased expression of EGFR or its ligands, such as EGF and amphiregulin, leading to the activation of downstream pathways like the RAS/MAPK and PI3K/AKT cascades.[9]

Amplification of the KIT proto-oncogene, a receptor tyrosine kinase, has been identified as another mechanism of acquired resistance.[2][9] Overexpression of KIT can lead to the activation of downstream signaling pathways that overlap with those regulated by ALK.

Several other signaling pathways have been implicated in crizotinib resistance, including:

-

Insulin-like Growth Factor 1 Receptor (IGF-1R) activation [9]

-

KRAS mutations [13]

-

c-MET amplification [14]

-

Heat Shock Protein 90 (HSP90) activation: HSP90 is a molecular chaperone that is crucial for the stability and function of the EML4-ALK fusion protein.[15] Its inhibition can lead to the degradation of ALK and overcome resistance.[13]

Quantitative Data on Crizotinib Resistance

The frequency of different resistance mechanisms can vary among patient populations. The following tables summarize key quantitative data from various studies.

| ALK-Dependent Resistance Mechanisms | Frequency in Crizotinib-Resistant Patients | References |

| Secondary ALK Kinase Domain Mutations | 20-30% | [3][16] |

| - L1196M | ~7% | [7] |

| - G1269A | ~4% | [7] |

| - G1202R | ~2% | [7] |

| ALK Gene Amplification | ~9% | [16] |

| ALK-Independent Resistance Mechanisms | Frequency in Crizotinib-Resistant Patients | References |

| EGFR Pathway Activation | Up to 44% | [1] |

| KRAS Mutations | ~18% | [1] |

| KIT Amplification | Reported in case studies | [9] |

| Inhibitor | Wild-Type EML4-ALK IC50 (nM) | L1196M IC50 (nM) | G1202R IC50 (nM) | References |

| Crizotinib | 24 | 118 | 560 | [7][17] |

| Ceritinib | 22 | 68 | 309 | [17] |

| Alectinib | 26 | 78 | 595 | [17] |

| Brigatinib | 14 | 55 | 196 | [7] |

| Lorlatinib | 7 | 25 | 80 | [7][17] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate crizotinib resistance.

Fluorescence In Situ Hybridization (FISH) for ALK Gene Rearrangement and Amplification

Objective: To detect ALK gene rearrangements and assess gene copy number.

Methodology:

-

Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 microns thick) are mounted on positively charged slides.[18][19]

-

Pre-treatment: Slides are deparaffinized, rehydrated, and treated with a protease to permeabilize the cells.

-

Probe Hybridization: An FDA-approved ALK break-apart FISH probe set is applied to the slides.[18][20] The slides are then heated to denature the DNA and incubated overnight to allow for probe hybridization.

-

Washing: Post-hybridization washes are performed to remove unbound probes.

-

Counterstaining and Visualization: The slides are counterstained with DAPI (4',6-diamidino-2-phenylindole) to visualize the nuclei and analyzed using a fluorescence microscope.

-

Scoring: A minimum of 50-100 non-overlapping tumor cell nuclei are scored.[20][21] A positive result for rearrangement is typically defined as >15% of cells showing separation of the 5' and 3' probes or an isolated 3' signal.[20] Amplification is determined by an increased number of ALK signal clusters per nucleus.

Sequencing of the ALK Kinase Domain

Objective: To identify secondary mutations in the ALK kinase domain.

Methodology:

-

DNA Extraction: Genomic DNA is extracted from FFPE tumor tissue or resistant cell lines.

-

PCR Amplification: The ALK kinase domain (exons 20-29) is amplified using polymerase chain reaction (PCR) with specific primers.

-

Sequencing: The PCR products are purified and subjected to bidirectional Sanger sequencing.[22]

-

Data Analysis: The resulting sequences are compared to the wild-type ALK reference sequence to identify any nucleotide changes.

Establishment of Crizotinib-Resistant Cell Lines

Objective: To create in vitro models of acquired resistance for mechanistic studies.

Methodology:

-

Cell Culture: An ALK-positive cancer cell line (e.g., NCI-H3122) is cultured in standard growth medium.[11][23]

-

Stepwise Dose Escalation: The cells are exposed to gradually increasing concentrations of crizotinib over a prolonged period (weeks to months).[23][24] The starting concentration is typically below the IC50 value.

-

Selection of Resistant Clones: As the crizotinib concentration is increased, sensitive cells are eliminated, and resistant clones are selected for.

-

Characterization: The resulting resistant cell lines are characterized to confirm their resistance phenotype (e.g., by determining the IC50 value) and to investigate the underlying resistance mechanisms.[23][24]

Assessment of ALK Phosphorylation

Objective: To determine the activation status of the ALK receptor tyrosine kinase.

Methodology (Western Blotting):

-

Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated ALK (e.g., anti-phospho-ALK Tyr1604).[25] A primary antibody against total ALK is used as a loading control.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the signal is detected using a chemiluminescent substrate.

Methodology (ELISA):

-

Cell Lysis and Plate Coating: Cell lysates are added to microplate wells coated with a capture antibody specific for total ALK.

-

Detection Antibody: A detection antibody specific for phosphorylated ALK is added to the wells.

-

Enzymatic Reaction: A substrate is added that is converted by an enzyme conjugated to the detection antibody, producing a measurable signal (e.g., colorimetric or fluorescent).

-

Quantification: The signal intensity, which is proportional to the amount of phosphorylated ALK, is measured using a plate reader.[26][27]

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.

Caption: Simplified ALK signaling pathway and the inhibitory action of crizotinib.

Caption: Overview of acquired resistance mechanisms to crizotinib.

Caption: Experimental workflow for identifying crizotinib resistance mechanisms.

Conclusion and Future Perspectives

Understanding the molecular basis of both primary and acquired resistance to crizotinib is crucial for the development of more effective therapeutic strategies for ALK-positive tumors. The identification of specific resistance mechanisms in individual patients through the experimental approaches outlined in this guide can inform the selection of next-generation ALK inhibitors or combination therapies targeting bypass signaling pathways. As our knowledge of these complex resistance networks continues to grow, so too will our ability to provide more durable and personalized treatments for patients with ALK-rearranged cancers.

References

- 1. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ALK inhibitors, resistance development, clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Activity of second-generation ALK inhibitors against crizotinib-resistant mutants in an NPM-ALK model compared to EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]

- 9. Crizotinib resistance: implications for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dual ALK and EGFR inhibition targets a mechanism of acquired resistance to the tyrosine kinase inhibitor crizotinib in ALK rearranged lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dual ALK and EGFR inhibition targets a mechanism of acquired resistance to the tyrosine kinase inhibitor crizotinib in ALK rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Mechanism of Resistance to Epidermal Growth Factor Receptor-Tyrosine Kinase Inhibitors and a Potential Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Test Details - ALK FISH [knightdxlabs.ohsu.edu]

- 19. ALK Rearrangement for NSCLC by FISH | MLabs [mlabs.umich.edu]

- 20. Fluorescence in Situ Hybridization (FISH) for Detecting Anaplastic Lymphoma Kinase (ALK) Rearrangement in Lung Cancer: Clinically Relevant Technical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Guideline Recommendations for Testing of ALK Gene Rearrangement in Lung Cancer: A Proposal of the Korean Cardiopulmonary Pathology Study Group - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Print Test - ALK Mutation Analysis [knightdxlabs.ohsu.edu]

- 23. researchgate.net [researchgate.net]

- 24. [Methodology of Establishing and Identifying NCI-H2228/Crizotinib-resistant Cell Lines In Vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Identification of Oncogenic Point Mutations and Hyperphosphorylation of Anaplastic Lymphoma Kinase in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. reactionbiology.com [reactionbiology.com]

- 27. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of MET Amplification on Crizotinib Treatment Failure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crizotinib, a multi-targeted tyrosine kinase inhibitor (TKI), has demonstrated notable efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring anaplastic lymphoma kinase (ALK) or ROS1 rearrangements.[1][2][3] However, a significant challenge in the clinical use of crizotinib is the development of acquired resistance, which ultimately leads to treatment failure. One of the key mechanisms driving this resistance is the amplification of the MET proto-oncogene.[1][4] This technical guide provides a comprehensive overview of the role of MET amplification in crizotinib resistance, detailing the underlying molecular mechanisms, experimental methodologies for its detection and study, and a summary of relevant clinical data.

The MET gene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion.[5][6] In the context of cancer, aberrant MET signaling, often driven by gene amplification, can provide a "bypass" track for tumor cells to evade the inhibitory effects of TKIs like crizotinib that do not primarily target MET or do so with lower potency.[7][8] Understanding the intricacies of this resistance mechanism is paramount for the development of effective therapeutic strategies to overcome it.

Molecular Mechanisms of MET Amplification-Mediated Crizotinib Resistance

Crizotinib functions as a competitive inhibitor of the ATP-binding site of several tyrosine kinases, including ALK, ROS1, and to a lesser extent, MET.[1][3] In tumors driven by ALK or ROS1 fusions, crizotinib effectively blocks downstream signaling, leading to tumor regression. However, the development of MET amplification can circumvent this blockade.

High levels of MET receptor expression, resulting from gene amplification, lead to ligand-independent dimerization and constitutive activation of the MET kinase.[9] This sustained MET signaling can then reactivate critical downstream pathways, such as the PI3K/AKT and RAS/MAPK pathways, independently of the primary oncogenic driver (e.g., ALK or ROS1) that is being targeted by crizotinib.[7][8] This reactivation of pro-survival and proliferative signaling renders the cancer cells resistant to the effects of crizotinib.

Several studies have shown that the level of MET amplification correlates with the degree of resistance. Higher MET gene copy numbers or a higher ratio of MET to the centromeric region of chromosome 7 (CEP7) are associated with a greater likelihood of crizotinib failure.[7][10]

Data Presentation: Quantitative Analysis of MET Amplification and Crizotinib Efficacy

The following tables summarize quantitative data from preclinical and clinical studies, illustrating the relationship between MET amplification and crizotinib response.

Table 1: Preclinical Data on Crizotinib IC50 Values in Cell Lines with Varying MET Status

| Cell Line | Cancer Type | MET Status | Crizotinib IC50 (nmol/L) | Reference |

| MKN45 | Gastric Cancer | Amplified | < 200 | [11] |

| HSC58 | Gastric Cancer | Amplified | < 200 | [11] |

| 58As1 | Gastric Cancer | Amplified | < 200 | [11] |

| 58As9 | Gastric Cancer | Amplified | < 200 | [11] |

| SNU5 | Gastric Cancer | Amplified | < 200 | [11] |

| Hs746T | Gastric Cancer | Amplified | < 200 | [11] |

| EBC-1 | NSCLC | Amplified | < 100 | [12] |

| H3122 | NSCLC | ALK-rearranged | Sensitive (in the absence of HGF) | [13] |

| H2228 | NSCLC | ALK-rearranged | Sensitive (in the absence of HGF) | [13] |

Table 2: Clinical Trial Data on Crizotinib Efficacy in MET-Amplified NSCLC

| Trial/Study | MET Amplification Level (MET/CEP7 Ratio) | Number of Patients | Objective Response Rate (ORR) | Median Duration of Response (months) | Median Progression-Free Survival (PFS) (months) | Reference |

| Phase 1 (NCT00585195) | High (≥5) | 6 | 50% | - | - | [14] |

| Phase 1 (NCT00585195) | Intermediate (>2.2 - <5) | 6 | 17% | - | - | [10] |

| Phase 1 (NCT00585195) | Low (≥1.8 - ≤2.2) | 2 | 0% | - | - | [10] |

| Phase 1 Update (NCT00585195) | High (≥4) | 21 | 38.1% | 5.2 | 6.7 | [7][15] |

| Phase 1 Update (NCT00585195) | Medium (>2.2 - <4) | 14 | 14.3% | 3.8 | 1.9 | [7][15] |

| Phase 1 Update (NCT00585195) | Low (≥1.8 - ≤2.2) | 3 | 33.3% | 12.2 | 1.8 | [7][15] |

| METROS (Phase II) | >2.2 | 16 | 27% | - | 4.4 | [9] |

| NCI-MATCH (EAY131) Subprotocol C1 | Median Copy Number 16.8 | 28 | 14% | - | 3.4 | [16] |

Experimental Protocols

Accurate detection and quantification of MET amplification are crucial for both research and clinical decision-making. The following are detailed methodologies for key experiments.

Fluorescence In Situ Hybridization (FISH) for MET Gene Amplification in Formalin-Fixed Paraffin-Embedded (FFPE) Tissue

This protocol outlines the steps for detecting MET gene amplification in FFPE tissue sections using a dual-color FISH probe set.

1. Deparaffinization and Pretreatment:

-

Cut 4-5 µm thick FFPE tissue sections and mount on positively charged slides.

-

Deparaffinize the slides by immersing in xylene (2 x 10 minutes).

-

Rehydrate through a series of graded ethanol washes (100%, 95%, 85%, 70%; 2 minutes each) and finally in deionized water.

-

Perform heat-induced epitope retrieval by immersing slides in a pretreatment solution (e.g., citrate buffer, pH 6.0) at 95-100°C for 15-30 minutes.[17]

-

Wash slides in deionized water.

-

Digest the tissue with a protease solution (e.g., pepsin or proteinase K) at 37°C for a duration optimized for the specific tissue type to allow probe penetration.[17]

-

Wash slides in phosphate-buffered saline (PBS).

-

Dehydrate the slides again through graded ethanol washes and air dry completely.

2. Probe Hybridization:

-

Warm the MET/CEP7 dual-color probe solution to room temperature.

-

Apply 10-15 µL of the probe mixture to the target area on the slide and cover with a coverslip, avoiding air bubbles.

-

Seal the edges of the coverslip with rubber cement.

-

Co-denature the slide and probe on a hot plate at 75-80°C for 5-10 minutes.[2][17]

-

Transfer the slide to a humidified chamber and hybridize overnight at 37°C.

3. Post-Hybridization Washes and Counterstaining:

-

Carefully remove the rubber cement and coverslip.

-

Wash the slides in a stringent wash buffer (e.g., 0.4x SSC with 0.3% NP-40) at 72°C for 2 minutes to remove non-specifically bound probe.[17]

-

Wash in a less stringent buffer (e.g., 2x SSC with 0.1% NP-40) at room temperature for 1 minute.

-

Dehydrate the slides through graded ethanol washes and air dry in the dark.

-

Apply a mounting medium containing DAPI (4',6-diamidino-2-phenylindole) to counterstain the nuclei.

4. Visualization and Scoring:

-

Visualize the slides using a fluorescence microscope with appropriate filters for the fluorophores used on the probes (MET probe typically labeled with a red fluorophore and CEP7 with a green fluorophore).

-

Score a minimum of 50-100 non-overlapping, intact tumor cell nuclei.

-

Count the number of MET signals (red) and CEP7 signals (green) in each nucleus.

-

Calculate the MET/CEP7 ratio. Amplification is typically defined as a MET/CEP7 ratio ≥ 2.0, with high-level amplification often defined as a ratio ≥ 4 or 5.[7][14]

Quantitative PCR (qPCR) for MET Gene Copy Number Analysis

This protocol describes the determination of MET gene copy number in genomic DNA extracted from tumor tissue using qPCR.

1. DNA Extraction and Quantification:

-

Extract genomic DNA from FFPE tissue or fresh/frozen tumor samples using a commercially available kit optimized for the sample type.

-

Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit) to ensure accurate and consistent input for the qPCR reaction.

2. qPCR Reaction Setup:

-

Prepare a reaction mixture containing:

-

SYBR Green or TaqMan master mix

-

Forward and reverse primers for the MET gene

-

Forward and reverse primers for a stable reference gene (e.g., RNase P, LINE-1)

-

Template DNA (typically 10-20 ng)

-

Nuclease-free water to the final volume.

-

-

Set up reactions in triplicate for each sample, including a no-template control (NTC) and a calibrator sample (genomic DNA from a normal individual).

3. qPCR Cycling and Data Analysis:

-

Perform the qPCR on a real-time PCR instrument with the following typical cycling conditions:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 60 seconds

-

-

-

Generate a standard curve using serial dilutions of a known amount of genomic DNA to determine the efficiency of the PCR reaction.

-

Determine the cycle threshold (Ct) values for both the MET gene and the reference gene for each sample.

-

Calculate the relative copy number of the MET gene using the ΔΔCt method or by referring to the standard curve. The copy number is normalized to the reference gene and calibrated against the normal genomic DNA.

Cell Viability Assay (MTT Assay) to Determine Crizotinib IC50

This protocol details the use of the MTT assay to measure the half-maximal inhibitory concentration (IC50) of crizotinib in cancer cell lines.

1. Cell Seeding:

-

Culture cancer cell lines of interest (with and without MET amplification) under standard conditions.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate the plate overnight to allow for cell attachment.

2. Drug Treatment:

-

Prepare a stock solution of crizotinib in DMSO.

-

Perform serial dilutions of crizotinib in culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of crizotinib. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for a specified period (e.g., 72 hours).

3. MTT Assay and Data Analysis:

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[18]

-

During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19]

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the logarithm of the crizotinib concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Mandatory Visualizations

Caption: The MET signaling pathway is activated by HGF binding.

Caption: MET amplification provides a bypass signaling pathway.

Caption: Workflow for studying MET amplification in crizotinib resistance.

Conclusion

MET amplification is a clinically significant mechanism of acquired resistance to crizotinib in NSCLC and other cancers. The overexpression and constitutive activation of the MET receptor provide a potent bypass signaling pathway that reactivates downstream pro-survival and proliferative signals, rendering the tumor cells insensitive to ALK or ROS1 inhibition. The level of MET amplification appears to correlate with the degree of resistance, highlighting the importance of accurate and quantitative detection methods such as FISH and qPCR. Preclinical and clinical data underscore the need for therapeutic strategies that can overcome this resistance mechanism, such as the combination of primary TKI therapy with a potent MET inhibitor. Further research into the complex interplay between different resistance mechanisms and the development of novel therapeutic agents will be crucial in improving outcomes for patients who experience treatment failure with crizotinib.

References

- 1. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Crizotinib in Patients With MET-Amplified NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. sciencedaily.com [sciencedaily.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ascopubs.org [ascopubs.org]

- 15. researchgate.net [researchgate.net]

- 16. ascopubs.org [ascopubs.org]

- 17. FFPE Tissue Preparation and FISH Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

An In-depth Technical Guide to Genetic and Epigenetic Alterations Driving Crizotinib Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crizotinib, a first-generation tyrosine kinase inhibitor (TKI), has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring anaplastic lymphoma kinase (ALK) gene rearrangements. Despite initial dramatic responses, the majority of patients inevitably develop acquired resistance, typically within the first year of treatment.[1][2] Understanding the molecular underpinnings of this resistance is paramount for the development of next-generation inhibitors and effective therapeutic strategies. This technical guide provides a comprehensive overview of the genetic and epigenetic alterations that drive crizotinib resistance, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Genetic Mechanisms of Crizotinib Resistance

Acquired resistance to crizotinib can be broadly categorized into two main groups: ALK-dependent mechanisms, where the ALK signaling pathway remains the primary driver of tumor growth, and ALK-independent mechanisms, which involve the activation of alternative signaling pathways.

ALK-Dependent Resistance

1. Secondary Mutations in the ALK Kinase Domain:

The most common ALK-dependent resistance mechanism is the acquisition of secondary mutations within the ALK kinase domain. These mutations interfere with crizotinib binding, thereby restoring ALK kinase activity.[3][4] Several distinct mutations have been identified in crizotinib-resistant patients, with some of the most frequently observed summarized in the table below. The L1196M "gatekeeper" mutation is analogous to the T790M mutation in EGFR and the T315I mutation in ABL, all of which confer resistance to their respective TKIs.[3][5] Other mutations, such as G1269A and G1202R, are located in the solvent-exposed region of the ATP-binding pocket and also hinder drug binding.[3][6]

Table 1: Common Secondary ALK Mutations Conferring Crizotinib Resistance

| Mutation | Location in ALK Kinase Domain | Frequency in Crizotinib-Resistant Patients | Reference |

| L1196M | Gatekeeper residue | ~7% | [5][7] |

| G1269A | Solvent front | ~5-10% | [4] |

| C1156Y | ATP-binding pocket | ~2% | |

| L1152R | Downstream signaling interaction site | Rare | [3] |

| G1202R | Solvent front | ~2% (more common with 2nd gen TKIs) | [3][6] |

| S1206Y | Solvent front | Rare | [3] |

| 1151Tins | Near ATP-binding pocket | Rare | [3] |

2. ALK Fusion Gene Amplification:

Another ALK-dependent mechanism is the amplification of the ALK fusion gene, leading to overexpression of the ALK fusion protein.[1][5] This increased protein level can overwhelm the inhibitory capacity of standard crizotinib doses, allowing for sufficient downstream signaling to promote cell survival.[1] ALK amplification can occur alone or in combination with secondary ALK mutations.[1][4]

Table 2: Frequency of ALK Amplification in Crizotinib Resistance

| Study Cohort Size | Number of Patients with ALK Amplification | Percentage of Resistant Patients with ALK Amplification | Reference |

| 18 | 1 | 5.5% | [3] |

| 11 | 2 | 18% | [4] |

| In vitro models | - | Observed in cells resistant to intermediate doses | [5] |

ALK-Independent Resistance: Bypass Signaling Pathways

In a significant portion of crizotinib-resistant cases, tumor cells activate alternative signaling pathways to bypass their dependency on ALK. This allows for the reactivation of critical downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation and survival despite effective ALK inhibition.

1. Epidermal Growth Factor Receptor (EGFR) Activation:

Activation of the EGFR signaling pathway has been identified as a key bypass mechanism.[8] This can occur through EGFR phosphorylation, and in some preclinical models, is driven by the upregulation of EGFR ligands such as amphiregulin and heparin-binding EGF-like growth factor (HB-EGF).[8][9] Dual inhibition of both ALK and EGFR has been shown to overcome this resistance in preclinical models.[8]

2. MET Proto-Oncogene, Receptor Tyrosine Kinase (MET) Amplification:

Amplification of the MET gene is another well-established mechanism of resistance to TKIs, including crizotinib.[10][11] Crizotinib was initially developed as a MET inhibitor, and while it has activity against MET, high-level amplification can overcome its inhibitory effects.[10][12]

3. Other Bypass Pathways:

Several other signaling pathways have been implicated in crizotinib resistance, including:

-

KIT Amplification: Amplification of the KIT proto-oncogene has been observed in resistant patient samples.[3]

-

KRAS Mutations: Acquired mutations in KRAS can activate the downstream MAPK pathway independently of ALK.[4][13]

-

Insulin-like Growth Factor 1 Receptor (IGF-1R) Activation: Upregulation of IGF-1R signaling has also been reported as a potential bypass track.[14]

Table 3: Prevalence of Bypass Pathway Activation in Crizotinib-Resistant NSCLC

| Bypass Pathway | Alteration | Frequency in Resistant Patients | Reference |

| EGFR | Activation/Phosphorylation | Observed in 3 out of 11 patients (27%) in one study | [1] |

| MET | Amplification | ~4-11% (as a primary driver), also in acquired resistance | [1] |

| KIT | Amplification | Identified in 2 of 13 resistant specimens (15%) | [3] |

| KRAS | Mutation | Observed in 2 of 11 patients (18%) in one study | [4] |

Epigenetic Mechanisms of Crizotinib Resistance

Epigenetic alterations, which are heritable changes in gene expression that do not involve changes to the underlying DNA sequence, are increasingly recognized as significant drivers of drug resistance.[15]

Epithelial-Mesenchymal Transition (EMT)

EMT is a cellular process where epithelial cells lose their cell-cell adhesion and polarity, and acquire a migratory, mesenchymal phenotype. This transition is associated with resistance to various cancer therapies, including crizotinib.[4][16] In the context of crizotinib resistance, EMT can be induced by factors like TGF-β1 and is often characterized by the downregulation of E-cadherin and upregulation of vimentin.[4] Interestingly, cells that have undergone EMT may become less dependent on ALK signaling.[4] Preclinical studies have shown that histone deacetylase (HDAC) inhibitors can reverse EMT and resensitize resistant cells to ALK inhibitors, suggesting a therapeutic avenue for patients with this resistance mechanism.[8]

DNA Methylation and Histone Modifications

While less well-characterized than genetic mechanisms, changes in DNA methylation and histone modifications are emerging as potential contributors to crizotinib resistance. Aberrant DNA methylation patterns can lead to the silencing of tumor suppressor genes or the activation of oncogenes.[17] Similarly, histone modifications regulate chromatin structure and gene accessibility, and their dysregulation is a hallmark of cancer.[18] Research suggests that targeting these epigenetic modifications, for example with DNA methyltransferase inhibitors or HDAC inhibitors, could be a strategy to overcome drug resistance.[16][19]

Signaling Pathways and Resistance Mechanisms

The following diagrams illustrate the key signaling pathways involved in ALK-driven NSCLC and the mechanisms by which resistance to crizotinib emerges.

References

- 1. Epithelial‐mesenchymal transition leads to crizotinib resistance in H2228 lung cancer cells with EML4‐ALK translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epithelial-mesenchymal transition leads to crizotinib resistance in H2228 lung cancer cells with EML4-ALK translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Epithelial-to-mesenchymal transition is a resistance mechanism to sequential MET-TKI treatment of MET-amplified EGFR-TKI resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA methylation analysis by pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ALK Mutation Detection PCR Test Kit | Mylab [mylabglobal.com]

- 10. ALK-rearrangements and testing methods in non-small cell lung cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of SMYD2-mediated EML4-ALK methylation on the signaling pathway and growth in non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. elearning.unite.it [elearning.unite.it]

- 14. Fluorescence in Situ Hybridization (FISH) for Detecting Anaplastic Lymphoma Kinase (ALK) Rearrangement in Lung Cancer: Clinically Relevant Technical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Pre-Clinical Studies of Epigenetic Therapies Targeting Histone Modifiers in Lung Cancer [frontiersin.org]

- 16. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Guideline Recommendations for Testing of ALK Gene Rearrangement in Lung Cancer: A Proposal of the Korean Cardiopulmonary Pathology Study Group [jpatholtm.org]

- 18. mdpi.com [mdpi.com]

- 19. A Combination of Alectinib and DNA-Demethylating Agents Synergistically Inhibits Anaplastic-Lymphoma-Kinase-Positive Anaplastic Large-Cell Lymphoma Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Preclinical Cell Line Models for Studying Crizotinib Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crizotinib, a potent small-molecule tyrosine kinase inhibitor (TKI), has significantly improved outcomes for patients with non-small cell lung cancer (NSCLC) harboring rearrangements in the Anaplastic Lymphoma Kinase (ALK) gene or the ROS Proto-Oncogene 1 (ROS1) gene, as well as alterations in the MET Proto-Oncogene (MET). However, the initial efficacy of crizotinib is often limited by the development of acquired resistance. Understanding the molecular mechanisms underpinning this resistance is paramount for the development of next-generation inhibitors and effective combination therapies. Preclinical cell line models are indispensable tools in this endeavor, providing a controlled system to investigate resistance mechanisms and test novel therapeutic strategies. This guide provides an in-depth overview of the core methodologies, signaling pathways, and data interpretation associated with the use of preclinical cell line models in the study of crizotinib resistance.

Mechanisms of Crizotinib Resistance

Resistance to crizotinib is broadly categorized into two main types: on-target and off-target mechanisms.

-

On-target mechanisms involve alterations to the drug's primary targets (ALK, ROS1, MET) that prevent effective binding of crizotinib. These include:

-

Secondary mutations within the kinase domain of ALK, ROS1, or MET that sterically hinder crizotinib binding or alter the kinase's conformation.[1][2][3][4][5][6]

-

Gene amplification of ALK, ROS1, or MET, leading to overexpression of the target protein, thereby overwhelming the inhibitory capacity of the drug.[1][4]

-

-

Off-target (or bypass) mechanisms involve the activation of alternative signaling pathways that circumvent the need for ALK, ROS1, or MET signaling to drive cell survival and proliferation.[7][8] Common bypass pathways include:

Another described mechanism involves the impaired sequestration of crizotinib in lysosomes, leading to a lower intracellular drug concentration.[12][13][14]

Data Presentation: Crizotinib Sensitivity in Preclinical Models

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying cellular sensitivity to a drug. The following tables summarize reported IC50 values for crizotinib in sensitive parental cell lines and their derived resistant counterparts.

| Cell Line | Oncogenic Driver | Parental IC50 (nM) | Resistant Clone | Resistant IC50 (µM) | Fold Resistance | Reference |

| H3122 | EML4-ALK | ~30 | CR-H3122 | >2.3 | >76 | [9] |

| H3122 | EML4-ALK | Not specified | H3122 CR1 | >1 | Not specified | [3] |

| EBC-1 | c-MET Amplification | 28.5 ± 1.1 | EBC-CR | 7.4 ± 0.3 | 260 | [12][14] |

| CUTO28 | ROS1 Fusion | 18 | CUTO28-ER | Not specified | Not specified | [15] |

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and assay duration.

Experimental Protocols

Detailed and reproducible protocols are essential for the successful development and characterization of crizotinib-resistant cell line models.

Generation of Crizotinib-Resistant Cell Lines

This protocol describes a common method for generating drug-resistant cell lines through continuous, stepwise exposure to increasing concentrations of crizotinib.[1][13][16][17][18]

Materials:

-

Parental cancer cell line of interest (e.g., H3122, EBC-1)

-

Complete cell culture medium

-

Crizotinib (powder or stock solution)

-

Dimethyl sulfoxide (DMSO) for drug dissolution

-

Cell culture flasks, plates, and other standard laboratory equipment

Procedure:

-

Determine the initial IC50 of the parental cell line: Perform a dose-response experiment to determine the concentration of crizotinib that inhibits 50% of cell growth.

-

Initial Exposure: Culture the parental cells in their standard medium containing crizotinib at a concentration equal to or slightly below the IC50.

-

Monitor and Subculture: Initially, a significant proportion of cells will die. Monitor the culture for the emergence of surviving, proliferating cells. When the cells reach approximately 80% confluency, subculture them.

-

Stepwise Dose Escalation: Once the cells are stably proliferating at the initial crizotinib concentration, gradually increase the drug concentration in the culture medium. A common approach is to double the concentration at each step.

-

Repeat Dose Escalation: Continue this process of stepwise dose escalation. It is crucial to allow the cells to adapt and resume a stable growth rate at each new concentration before proceeding to the next. This process can take several months.

-

Establishment of Resistant Clones: Once cells are able to proliferate in a significantly higher concentration of crizotinib (e.g., 1 µM or higher), consider the population to be resistant. It is advisable to isolate and expand single-cell clones to ensure a homogenous resistant population.

-

Characterization and Banking: Characterize the established resistant cell line by determining its new IC50 for crizotinib and comparing it to the parental line. Cryopreserve aliquots of the resistant cells at early passages.

Cell Viability Assay (e.g., using CCK-8)

This protocol outlines a method to determine the IC50 of crizotinib in sensitive and resistant cell lines.[19]

Materials:

-

Parental and resistant cell lines

-

96-well cell culture plates

-

Complete cell culture medium

-

Crizotinib stock solution

-

Cell Counting Kit-8 (CCK-8) or similar viability reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 cells/well). Incubate overnight to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of crizotinib in complete medium. Remove the old medium from the plates and add the medium containing the various concentrations of crizotinib. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability data against the log of the crizotinib concentration and use a non-linear regression model to determine the IC50 value.

Western Blot Analysis for Signaling Pathway Activation

This protocol is used to assess the phosphorylation status and expression levels of key proteins in signaling pathways.

Materials:

-

Parental and resistant cell lines

-

Crizotinib

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-ERK, anti-total-ERK, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Culture parental and resistant cells and treat with crizotinib or vehicle for a specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the band intensities to compare the levels of protein expression and phosphorylation between different conditions.

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams generated using Graphviz (DOT language) illustrate key concepts in the study of crizotinib resistance.

Caption: Canonical ALK signaling pathway and the inhibitory action of crizotinib.

Caption: Major mechanisms of acquired resistance to crizotinib.

Caption: Workflow for generating and characterizing crizotinib-resistant cell lines.

Conclusion

Preclinical cell line models are fundamental to advancing our understanding of crizotinib resistance. By employing robust and standardized experimental protocols, researchers can generate reliable models that recapitulate the clinical mechanisms of resistance. The systematic characterization of these models, through a combination of cellular and molecular techniques, will continue to be a cornerstone in the identification of novel therapeutic targets and the development of strategies to overcome resistance, ultimately improving outcomes for patients with ALK-, ROS1-, and MET-driven cancers.

References

- 1. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. hematologyandoncology.net [hematologyandoncology.net]

- 6. Focus on ROS1-Positive Non-Small Cell Lung Cancer (NSCLC): Crizotinib, Resistance Mechanisms and the Newer Generation of Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tackling crizotinib resistance: The pathway from drug discovery to the pediatric clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Resistance to crizotinib in a cMET gene amplified tumor cell line is associated with impaired sequestration of crizotinib in lysosomes [imrpress.com]

- 13. Resistance to crizotinib in a cMET gene amplified tumor cell line is associated with impaired sequestration of crizotinib in lysosomes [imrpress.com]

- 14. article.imrpress.com [article.imrpress.com]

- 15. MET gene amplification is a mechanism of resistance to entrectinib in ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Related Videos - Development of Drug-resistant Cell Lines for Experimental Procedures [visualize.jove.com]

- 19. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Emergence of Gatekeeper Mutations in Crizotinib Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crizotinib, a first-generation tyrosine kinase inhibitor (TKI), has revolutionized the treatment of non-small cell lung cancer (NSCLC) and other malignancies driven by rearrangements in the Anaplastic Lymphoma Kinase (ALK) and ROS1 proto-oncogene (ROS1). Despite remarkable initial responses, the majority of patients eventually develop resistance, a significant clinical challenge. A primary mechanism of acquired resistance is the emergence of secondary mutations within the kinase domain of the target oncogene. Among these, "gatekeeper" mutations are of particular importance. The gatekeeper residue, located in the ATP-binding pocket of the kinase, plays a crucial role in controlling access to a deeper hydrophobic pocket. Mutations at this site can sterically hinder the binding of TKIs like crizotinib, leading to drug resistance. This technical guide provides an in-depth overview of novel gatekeeper and other clinically relevant mutations that confer resistance to crizotinib, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in the ongoing development of next-generation inhibitors.

Crizotinib Resistance in ALK-Rearranged Cancers

Acquired resistance to crizotinib in ALK-positive NSCLC is frequently driven by secondary mutations in the ALK kinase domain. The most well-characterized gatekeeper mutation is L1196M, analogous to the T790M mutation in EGFR. However, a spectrum of other mutations has been identified in crizotinib-resistant patients.

Data Presentation: TKI Sensitivity in Crizotinib-Resistant ALK Mutations

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of various ALK inhibitors against wild-type and crizotinib-resistant ALK mutations, providing a quantitative comparison of their efficacy.

| ALK Mutant | Crizotinib IC50 (nM) | Ceritinib IC50 (nM) | Alectinib IC50 (nM) | Brigatinib IC50 (nM) | Lorlatinib IC50 (nM) |

| Wild-Type | ~15-30 | ~0.15-25 | ~1.9 | ~9.4 | ~0.7 |

| L1196M (Gatekeeper) | >1000[1] | ~18-50 | ~18-27 | ~14 | ~18 |

| G1202R | >1000[1] | ~309-555 | ~595[2] | >500 | ~49.9-80[2][3][4] |

| C1156Y | Resistant | ~23 | ~1.9 | ~1.5 | ~6 |

| G1269A | Resistant | ~1.5-2.5 | ~1.9 | ~1.5 | ~6 |

| S1206Y | Resistant | ~0.15 | ~1.9 | ~1.5 | ~6 |

| I1171T | Resistant | ~0.15 | ~1.9 | ~1.5 | ~6 |

| 1151Tins | High-level resistance | Resistant | Resistant | Resistant | Resistant |

Note: IC50 values are approximate and can vary based on the specific cell line and assay conditions used.

Crizotinib Resistance in ROS1-Rearranged Cancers

Similar to ALK-positive cancers, acquired resistance to crizotinib in ROS1-rearranged NSCLC is often mediated by secondary mutations in the ROS1 kinase domain. The L2026M mutation is the analogous gatekeeper mutation to ALK L1196M. The G2032R solvent front mutation is another frequently observed alteration conferring high-level resistance.[5]

Data Presentation: TKI Sensitivity in Crizotinib-Resistant ROS1 Mutations

This table outlines the IC50 values of different TKIs against wild-type and crizotinib-resistant ROS1 mutations.

| ROS1 Mutant | Crizotinib IC50 (nM) | Ceritinib IC50 (nM) | Lorlatinib IC50 (nM) | Repotrectinib IC50 (nM) | Cabozantinib IC50 (nM) |

| Wild-Type | ~7-17 | ~24 | ~0.7 | ~1.9 | ~4.1 |

| L2026M (Gatekeeper) | ~200-300 | ~25 | ~1.5 | ~1.9 | ~4.1 |

| G2032R | >2000[4] | >2000 | ~196.6[4][6] | ~23.1[4][6] | ~17.5[4][6] |

| S1986F/Y | Resistant | Resistant | Potent Inhibition | Potent Inhibition | Moderate Inhibition |

| D2033N | Resistant | Resistant | Moderate Inhibition | Potent Inhibition | Moderate Inhibition |

Note: IC50 values are approximate and can vary based on the specific cell line and assay conditions used.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the discovery and characterization of novel gatekeeper mutations.

Generation of Crizotinib-Resistant Cell Lines using N-ethyl-N-nitrosourea (ENU) Mutagenesis

This protocol describes a method for inducing random mutations in a cancer cell line to select for drug-resistant clones.

-

Cell Preparation: Culture a crizotinib-sensitive cancer cell line (e.g., H3122 for ALK, HCC78 for ROS1) in standard growth medium.

-

ENU Treatment:

-

Plate 1 x 10^6 cells in a 10 cm dish.

-

The following day, treat the cells with 50-100 µg/mL of ENU (N-ethyl-N-nitrosourea) for 2-4 hours in serum-free medium.

-

Wash the cells twice with PBS and replace with complete growth medium.

-

-

Recovery: Allow the cells to recover and expand for 7-10 days.

-

Crizotinib Selection:

-

Begin selection with a low concentration of crizotinib (e.g., IC20).

-

Gradually increase the crizotinib concentration in a stepwise manner over several weeks to months as resistance develops.

-

-

Isolation of Resistant Clones:

-

Once cells are growing steadily in a high concentration of crizotinib (e.g., 1 µM), isolate single-cell clones by limiting dilution or by picking individual colonies from semi-solid media (e.g., soft agar).

-

-

Characterization: Expand the resistant clones and characterize the mechanism of resistance through genomic sequencing of the target kinase domain (ALK, ROS1, etc.).

Site-Directed Mutagenesis to Generate Specific Resistance Mutations

This protocol outlines the use of a commercially available kit, such as the QuikChange Site-Directed Mutagenesis Kit, to introduce specific mutations into a wild-type expression vector.

-

Primer Design: Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.

-

PCR Reaction Setup:

-

Combine the following in a PCR tube: 5 µL of 10x reaction buffer, 10-50 ng of dsDNA template (e.g., pCMV-EML4-ALK-WT), 125 ng of each mutagenic primer, 1 µL of dNTP mix, and ddH2O to a final volume of 50 µL.

-

Add 1 µL of PfuTurbo DNA polymerase.

-

-

Thermal Cycling:

-

Perform PCR using the following cycling conditions:

-

1 cycle at 95°C for 30 seconds.

-

12-18 cycles of: 95°C for 30 seconds, 55°C for 1 minute, and 68°C for 1 minute/kb of plasmid length.

-

-

-

DpnI Digestion: Add 1 µL of DpnI restriction enzyme to the amplification reaction and incubate at 37°C for 1 hour to digest the parental, non-mutated DNA template.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Plasmid Purification and Sequencing: Isolate plasmid DNA from the resulting colonies and confirm the desired mutation by Sanger sequencing.

Ba/F3 Cell Proliferation Assay for TKI Sensitivity Testing

The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line that can be rendered IL-3 independent by the expression of a constitutively active tyrosine kinase. This makes it an ideal system for assessing the efficacy of TKIs against various kinase mutants.

-

Lentiviral Transduction:

-

Package lentiviral particles containing the expression vector for the wild-type or mutant kinase (e.g., pLVX-EML4-ALK-L1196M) in HEK293T cells.

-

Transduce Ba/F3 cells with the viral supernatant in the presence of polybrene (8 µg/mL).

-

Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

-

-

IL-3 Withdrawal: Culture the transduced Ba/F3 cells in RPMI-1640 medium supplemented with 10% FBS but without IL-3 to confirm IL-3 independence.

-

Cell Viability Assay:

-

Plate the IL-3 independent Ba/F3 cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Add serial dilutions of the TKI to be tested.

-

Incubate the plates for 72 hours at 37°C.

-

-

Data Analysis:

-

Assess cell viability using a reagent such as CellTiter-Glo.

-

Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Immunoblotting for Phosphorylated Kinase

This protocol is used to assess the inhibitory effect of a TKI on the phosphorylation of the target kinase and its downstream signaling proteins.

-

Cell Lysis:

-

Treat the engineered Ba/F3 or cancer cell lines with various concentrations of the TKI for a specified time (e.g., 2-6 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-